molecular formula C7H3BrF3NO3 B13919645 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B13919645
M. Wt: 286.00 g/mol
InChI Key: QHLYUSBHQICTQE-UHFFFAOYSA-N
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Description

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF3NO3 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, nitro, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 4-nitro-2-(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in solvents like ethanol or dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products Formed

    Substitution: Formation of derivatives such as 1-amino-4-nitro-2-(trifluoromethoxy)benzene.

    Reduction: Formation of 1-bromo-4-amino-2-(trifluoromethoxy)benzene.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-nitro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively, while the trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties. These interactions can modulate biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethoxy)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    1-Bromo-4-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different electronic and steric properties.

    4-Nitro-2-(trifluoromethoxy)benzene: Lacks the bromine atom, affecting its reactivity in substitution reactions.

Uniqueness

1-Bromo-4-nitro-2-(trifluoromethoxy)benzene is unique due to the presence of all three functional groups (bromine, nitro, and trifluoromethoxy) on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H3BrF3NO3

Molecular Weight

286.00 g/mol

IUPAC Name

1-bromo-4-nitro-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C7H3BrF3NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H

InChI Key

QHLYUSBHQICTQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Br

Origin of Product

United States

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